(3Z)-3-(3,5-dibromo-2-propoxybenzylidene)-5-methyl-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Z)-1-(3,5-DIBROMO-2-PROPOXYPHENYL)METHYLIDENE]-5-METHYL-1H-INDOL-2-ONE is a complex organic compound characterized by its unique structure, which includes bromine atoms and an indole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-1-(3,5-DIBROMO-2-PROPOXYPHENYL)METHYLIDENE]-5-METHYL-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common method includes the reaction of 3,5-dibromosalicylaldehyde with appropriate indole derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Z)-1-(3,5-DIBROMO-2-PROPOXYPHENYL)METHYLIDENE]-5-METHYL-1H-INDOL-2-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-[(Z)-1-(3,5-DIBROMO-2-PROPOXYPHENYL)METHYLIDENE]-5-METHYL-1H-INDOL-2-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-[(Z)-1-(3,5-DIBROMO-2-PROPOXYPHENYL)METHYLIDENE]-5-METHYL-1H-INDOL-2-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dibromosalicylaldehyde: Shares the dibromo functional group and is used in similar synthetic applications.
3,5-Dibromo-1H-1,2,4-triazole: Another brominated compound with different structural features but similar reactivity.
Uniqueness
3-[(Z)-1-(3,5-DIBROMO-2-PROPOXYPHENYL)METHYLIDENE]-5-METHYL-1H-INDOL-2-ONE is unique due to its specific combination of an indole core and dibromo substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized research and industrial applications.
Eigenschaften
Molekularformel |
C19H17Br2NO2 |
---|---|
Molekulargewicht |
451.2 g/mol |
IUPAC-Name |
(3Z)-3-[(3,5-dibromo-2-propoxyphenyl)methylidene]-5-methyl-1H-indol-2-one |
InChI |
InChI=1S/C19H17Br2NO2/c1-3-6-24-18-12(8-13(20)10-16(18)21)9-15-14-7-11(2)4-5-17(14)22-19(15)23/h4-5,7-10H,3,6H2,1-2H3,(H,22,23)/b15-9- |
InChI-Schlüssel |
UBKUWQFOOQYDQC-DHDCSXOGSA-N |
Isomerische SMILES |
CCCOC1=C(C=C(C=C1Br)Br)/C=C\2/C3=C(C=CC(=C3)C)NC2=O |
Kanonische SMILES |
CCCOC1=C(C=C(C=C1Br)Br)C=C2C3=C(C=CC(=C3)C)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.